1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-(2-pyrazol-1-ylethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-2-11-13(5-1)9-8-12-6-3-10-4-7-12;;/h1-2,5,10H,3-4,6-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGMPGOOUMIWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Pyrazole Intermediate
- Starting materials: β-diketones or 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) and hydrazine derivatives.
- Reaction conditions: Acidic or basic catalysis, typically in ethanol or water, at room temperature or mild heating.
- Reaction mechanism: Cyclocondensation of the hydrazine with the diketone forms the pyrazole ring.
Girish et al. demonstrated that phenylhydrazine reacts with ethyl acetoacetate under catalytic conditions to produce 1,3,5-trisubstituted pyrazoles with yields exceeding 90%.
Step 2: Functionalization of Pyrazole
- Introduction of the ethyl linker: Alkylation of the pyrazole at the 1-position with a suitable halogenated ethyl derivative (e.g., 2-bromoethyl) under basic conditions to form 2-(1H-pyrazol-1-yl)ethyl derivatives.
- Base: Potassium carbonate or sodium hydride
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: 25–40°C
- Duration: 2–6 hours
Preparation Method 2: Coupling with Piperazine
Step 3: Alkylation of Piperazine
- Reactants: The pyrazole-ethyl intermediate from Step 2 and piperazine.
- Reaction conditions: Nucleophilic substitution in an aprotic solvent such as acetonitrile or DMF, with a base like potassium carbonate.
- Procedure: The pyrazole derivative bearing a leaving group (e.g., halogen) reacts with piperazine to form the desired compound.
Patents disclose that piperazine can be alkylated with halogenated pyrazole derivatives at mild temperatures (25°C) to afford the target compound with high yield and purity.
Final Step: Formation of Dihydrochloride Salt
- Procedure: The free base is treated with hydrochloric acid (HCl) in an aqueous medium to produce the dihydrochloride salt.
- Conditions: Acidification at room temperature, followed by filtration and drying.
In the synthesis of related compounds, the salt form is obtained by bubbling HCl gas or adding concentrated HCl solution to the reaction mixture, ensuring high purity and stability.
Data Table: Summary of Key Reaction Conditions
| Step | Starting Materials | Reagents & Conditions | Solvent | Temperature | Time | Yield | Remarks |
|---|---|---|---|---|---|---|---|
| 1 | β-diketone + hydrazine | Acid/base catalysis | Ethanol / Water | 25–80°C | 1–4 hrs | >90% | Cyclocondensation to pyrazole |
| 2 | Pyrazole + 2-bromoethyl | Base (K2CO3) | DMF / Acetonitrile | 25–40°C | 2–6 hrs | High | Alkylation at N-1 |
| 3 | Pyrazole-ethyl + piperazine | Base (K2CO3) | Acetonitrile | 25°C | 2–4 hrs | High | Nucleophilic substitution |
| Final | Free base + HCl | Acidification | Water | Room temp | Minutes | Quantitative | Salt formation |
Research Findings and Notes
- Reaction Efficiency: The cyclocondensation route is efficient, with yields often exceeding 90% for pyrazole intermediates.
- Selectivity: Regioselectivity in pyrazole formation is well-controlled under optimized conditions, favoring mono-substituted pyrazoles.
- Industrial Relevance: The mild reaction conditions, use of water or ethanol as solvents, and straightforward purification make these methods suitable for scale-up.
- Purity & Storage: The dihydrochloride salt form is stable, water-soluble, and easy to handle, facilitating pharmaceutical formulation.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a fundamental scaffold in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new materials and compounds.
Biology
- Enzyme Inhibition : Research indicates that 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride can inhibit specific enzymes by binding to their active sites, thus modulating their activity.
- Receptor Modulation : The compound acts as an agonist or antagonist at various receptors, influencing physiological responses and signaling pathways.
Medicine
- Antimicrobial Activity : Preliminary studies suggest that this compound may have potential as a new antibiotic candidate against resistant bacterial strains.
- Anticancer Properties : Investigations into its anticancer activities have shown promise, making it a lead compound for drug development in oncology.
Industry
- Agrochemicals : The compound is being explored for its potential use in developing new agrochemical products that can enhance crop protection.
- Pharmaceuticals : Its unique properties make it suitable for formulating new drugs targeting various diseases.
Antimicrobial Research
A study conducted on the antimicrobial properties of this compound demonstrated significant activity against several Gram-positive and Gram-negative bacteria. The compound was tested using standard disc diffusion methods, showing zones of inhibition comparable to existing antibiotics.
Cancer Treatment Development
In preclinical trials, the compound exhibited cytotoxic effects on various cancer cell lines. It was found to induce apoptosis in tumor cells through mechanisms involving caspase activation and mitochondrial dysfunction.
Mechanism of Action
The mechanism of action of 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways and targets depend on the specific application and the structure of the compound being studied.
Comparison with Similar Compounds
Key Structural Features
The target compound’s pyrazole-ethyl-piperazine backbone distinguishes it from other piperazine derivatives. Below is a comparative analysis of structurally related compounds:
Pharmacological Activity Insights
- Dopaminergic Activity :
GBR12909 and GBR12935 (structurally similar to the target compound but with bulkier substituents) exhibit potent dopamine uptake inhibition, elevating striatal dopamine levels to 350–400% of baseline . The pyrazole group in the target compound may confer distinct binding kinetics at dopamine transporters, though reduced steric bulk compared to GBR analogs could alter efficacy . - Antihistamine Activity: Buclizine and hydroxyzine dihydrochloride demonstrate that aromatic substituents (e.g., diphenylmethyl) are critical for H1 receptor antagonism. The pyrazole group in the target compound may shift activity toward non-histaminergic targets .
- Neuroprotective Potential: Piperazine derivatives like PZPER (a perylene diimide with piperazine) are used in fluorescence-based studies of oxidative stress, suggesting ancillary applications in neuroprotection or diagnostic imaging .
Biological Activity
1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms, applications, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a pyrazole moiety, which is significant for its biological interactions. The dihydrochloride form enhances its solubility and bioavailability, making it suitable for various biological assays.
This compound interacts with specific molecular targets, including enzymes and receptors. Its mechanism can involve:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their function.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance:
- Gram-positive and Gram-negative Bacteria : The compound has been tested against strains like Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial effects .
Anticancer Properties
The compound is being investigated for its potential in cancer therapy. It has shown promise in inhibiting tumor cell proliferation in vitro, particularly in leukemia models .
Table 1: Summary of Biological Activities
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as 2-[2-(1H-pyrazol-1-yl)ethyl]piperidine, this compound shows enhanced biological activity due to the piperazine ring's unique properties that facilitate better binding to biological targets .
Potential Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in:
- Antimicrobial Therapy : As a candidate for developing new antibiotics against resistant strains.
- Cancer Treatment : As a lead compound in anticancer drug development.
Q & A
Q. What are the standard synthetic routes for preparing 1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride, and how can reaction conditions be optimized?
The synthesis of piperazine derivatives often involves multi-step reactions, including nucleophilic substitution, condensation, or coupling reactions. For example, pyrazole-containing analogs are synthesized by refluxing hydrazine derivatives with ketones in ethanol, followed by purification via recrystallization . Optimization may include adjusting reaction time (e.g., 6–8 hours for reflux), solvent choice (ethanol, THF), or catalysis (e.g., sonication to homogenize intermediates) . The dihydrochloride salt form is typically obtained by treating the free base with HCl and purifying via reversed-phase chromatography (e.g., 0–50% acetonitrile/water with TFA) .
Q. What analytical methods are recommended for structural characterization of this compound?
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in positive ion mode is critical for confirming molecular formulae (e.g., calculated vs. observed mass accuracy within 0.0007 Da) . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) identifies functional groups and regiochemistry, with DMSO-d6 as a common solvent for detecting amine protons and aromatic systems . Infrared (IR) spectroscopy can validate carbonyl or hydrazine moieties in intermediates .
Q. Which biological targets are commonly associated with piperazine-pyrazole hybrids?
Piperazine-pyrazole derivatives often interact with central nervous system targets (e.g., serotonin/dopamine receptors) due to their structural similarity to neurotransmitter analogs . Specific analogs have shown affinity for enzymes like phosphoglycerate dehydrogenase (PHGDH) or metalloproteinases (MMPs), depending on substituents . Target validation typically involves radioligand binding assays or enzyme inhibition studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound?
Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from salt form (dihydrochloride vs. free base) or crystallinity. Methodological approaches include:
- pH-dependent solubility profiling : Test solubility in buffers (pH 1–7) to mimic physiological conditions .
- Hansen solubility parameters : Use computational models to predict miscibility with solvents like DMSO or ethanol .
- Co-crystallization studies : Modify crystal packing with co-formers (e.g., succinic acid) to enhance aqueous stability .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound in preclinical studies?
- Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Bioavailability : Formulate as a hydrochloride salt to enhance water solubility and intestinal absorption .
- Plasma protein binding : Use equilibrium dialysis to assess binding to albumin or α1-acid glycoprotein, guiding structural modifications to reduce off-target interactions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?
- Core scaffold modifications : Compare analogs with pyrazole at different positions (e.g., 1H-pyrazol-1-yl vs. 1H-pyrazol-3-yl) to map steric and electronic effects .
- Substituent libraries : Synthesize derivatives with varying aryl/heteroaryl groups (e.g., chlorophenyl, trifluoromethylpyridinyl) and evaluate IC50 values against target vs. off-target enzymes .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to PHGDH or MMP9 active sites .
Methodological Considerations
Q. What experimental controls are critical for reproducibility in synthesis?
- Purity of starting materials : Use HPLC-grade reagents (e.g., phenylhydrazine hydrochloride) to avoid side reactions .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of amine intermediates .
- Stoichiometric precision : Calibrate equivalents of coupling agents (e.g., di(1H-imidazol-1-yl)methanethione) to minimize byproducts .
Q. How should researchers address discrepancies in biological assay data across studies?
- Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for receptor studies) and buffer systems (e.g., Tris-HCl pH 7.4) .
- Positive/Negative controls : Include reference inhibitors (e.g., PHGDH inhibitor NCT-502) to validate assay sensitivity .
- Data normalization : Express activity as % inhibition relative to vehicle controls to account for batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
